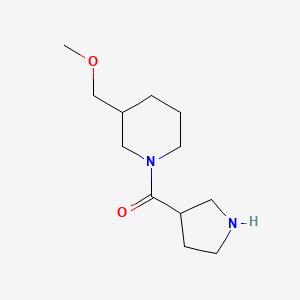
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a methoxymethyl group and a pyrrolidine ring attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic synthesis One common method includes the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction typically produces alcohols.
- Substitution reactions can introduce a variety of functional groups, depending on the reagents used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel compounds with potential pharmaceutical applications.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cellular processes and pathways.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness:
- The presence of both piperidine and pyrrolidine rings in (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone provides a unique scaffold for chemical modifications.
- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
- The specific arrangement of functional groups allows for targeted interactions in biological systems, making it a valuable compound for medicinal research.
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
[3-(methoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-10-3-2-6-14(8-10)12(15)11-4-5-13-7-11/h10-11,13H,2-9H2,1H3 |
InChI 键 |
XNUZCDJNYUEACH-UHFFFAOYSA-N |
规范 SMILES |
COCC1CCCN(C1)C(=O)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



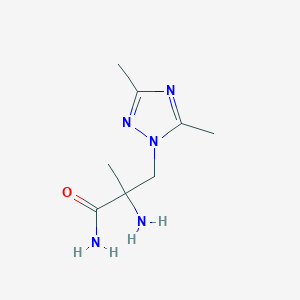
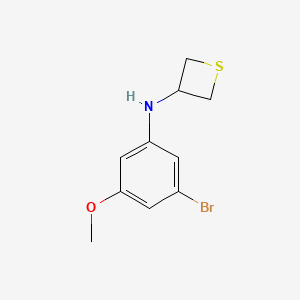
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
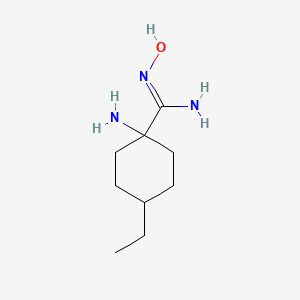
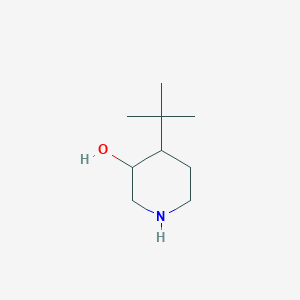
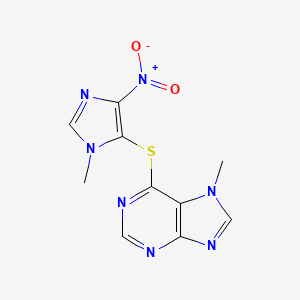
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
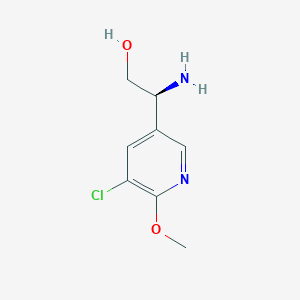
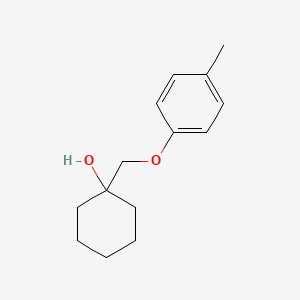
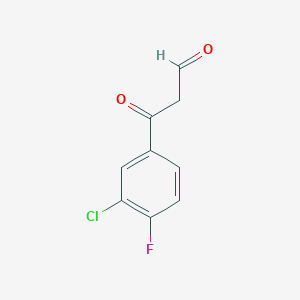


![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
